4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid
CAS No.: 1266513-78-3
Cat. No.: VC3047998
Molecular Formula: C11H13Cl2NO4S
Molecular Weight: 326.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266513-78-3 |
|---|---|
| Molecular Formula | C11H13Cl2NO4S |
| Molecular Weight | 326.2 g/mol |
| IUPAC Name | 4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid |
| Standard InChI | InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
| Standard InChI Key | ZNYYIWKOMDCMOZ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl |
| Canonical SMILES | CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl |
Introduction
Basic Properties and Identification
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1266513-78-3 |
| Molecular Formula | C11H13Cl2NO4S |
| Molecular Weight | 326.2 g/mol |
| IUPAC Name | 4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid |
| Standard InChI | InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
| Standard InChIKey | ZNYYIWKOMDCMOZ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl |
The compound is classified as a specialty material relevant to various chemical and pharmaceutical applications due to its unique structure. This structure includes a dichlorophenyl ring and a methylsulfonyl group attached to an amino group on a butanoic acid backbone, creating a distinctive chemical entity with potential for various functional interactions.
Structural Characterization
Molecular Structure
The molecule consists of several key structural components:
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A 2,5-dichlorophenyl ring
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A methylsulfonyl (CH3SO2-) group
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A secondary amino functionality (connecting the phenyl and sulfonyl groups)
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A butanoic acid chain
These components create a complex three-dimensional structure with specific geometric arrangements. The presence of two chlorine atoms at positions 2 and 5 on the phenyl ring introduces particular electronic and steric properties that influence the compound's reactivity.
Spectroscopic Analysis
While specific spectroscopic data for this exact compound is limited in the available literature, analysis of related compounds provides insight into expected spectroscopic characteristics. Similar compounds typically show distinctive patterns in:
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NMR spectroscopy: Characteristic signals for aromatic protons of the dichlorophenyl group, methyl protons of the methylsulfonyl group, and methylene protons of the butanoic acid chain
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IR spectroscopy: Strong absorption bands for S=O stretching of the sulfonyl group (~1150-1300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and aromatic C-Cl stretching (~700-800 cm⁻¹)
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Mass spectrometry: Molecular ion peak at m/z 326 with characteristic isotope patterns due to the presence of chlorine atoms
Chemical Properties and Reactivity
Acid-Base Properties
As a carboxylic acid derivative, 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid exhibits typical acid-base behavior. The carboxylic acid group (pKa typically around 4-5 for similar compounds) can be deprotonated under basic conditions to form the corresponding carboxylate salt. The nitrogen atom, being part of a sulfonamide functional group, is considerably less basic than typical amines due to the electron-withdrawing effect of the adjacent sulfonyl group.
Reactivity Patterns
The compound's reactivity is primarily determined by the carboxylic acid group, which can undergo typical reactions such as:
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Esterification with alcohols
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Amide formation with amines
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Reduction to the corresponding alcohol
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Halogenation to form acid halides
The sulfonamide group is relatively stable under most conditions but can undergo N-alkylation under strong basic conditions. The dichlorophenyl ring may participate in aromatic substitution reactions, although the presence of chlorine substituents generally deactivates the ring toward electrophilic substitution.
Comparative Analysis with Related Compounds
Structural Analogs
Several related compounds show structural similarities to 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid:
Conformational Analysis
Current Research Status and Future Directions
Research Challenges
The current state of research on 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid presents several challenges:
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Limited detailed structural studies, such as X-ray crystallography data
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Incomplete understanding of its pharmacological profile
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Lack of optimized, scalable synthesis methods
Future Research Directions
Future research opportunities for 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid include:
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Structural Characterization: Comprehensive studies including X-ray crystallography to determine precise three-dimensional structure and intermolecular interactions
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Synthetic Methodology Development: More efficient and scalable synthesis methods, potentially using modern catalytic approaches
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Biological Activity Screening: Systematic evaluation of potential biological activities, particularly in areas where structurally related compounds have shown promise (enzyme inhibition, anti-cancer, anti-parasitic)
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Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity and physicochemical properties
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Drug Delivery Applications: Exploration of the compound or its derivatives in drug delivery systems, potentially leveraging the carboxylic acid functional group for conjugation
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